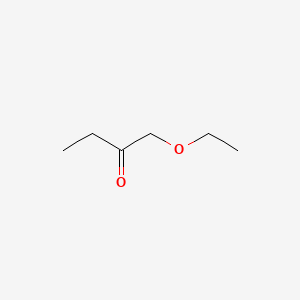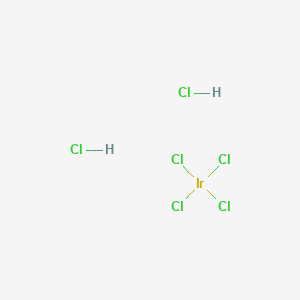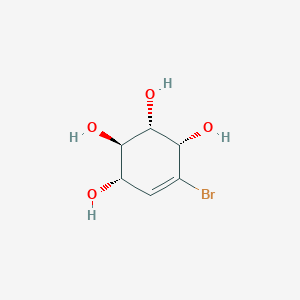
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol is a brominated cyclohexene derivative with four hydroxyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol typically involves the bromination of cyclohexene derivatives followed by hydroxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the hydroxylation can be achieved using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding cyclohexene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of cyclohexane-1,2,3,4-tetraone or cyclohexane-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of cyclohexene-1,2,3,4-tetrol.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,4S)-5-chlorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R,3S,4S)-5-fluorocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R,3S,4S)-5-iodocyclohex-5-ene-1,2,3,4-tetrol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in unique halogen bonding interactions, and the hydroxyl groups enhance its solubility and reactivity.
Properties
Molecular Formula |
C6H9BrO4 |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
(1S,2R,3S,4S)-5-bromocyclohex-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H9BrO4/c7-2-1-3(8)5(10)6(11)4(2)9/h1,3-6,8-11H/t3-,4+,5+,6+/m0/s1 |
InChI Key |
AGYFAAMKMRARQB-SLPGGIOYSA-N |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]([C@H]1O)O)O)O)Br |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



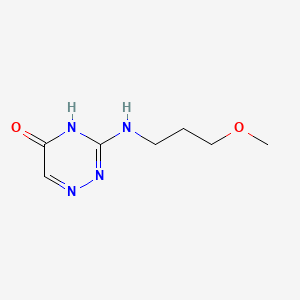
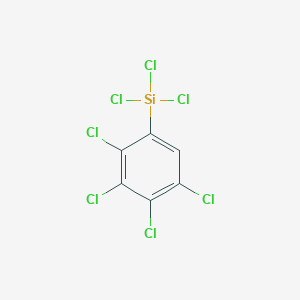
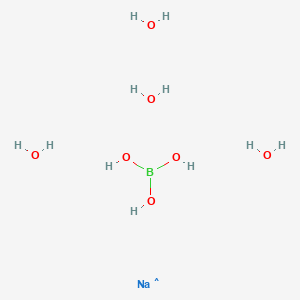
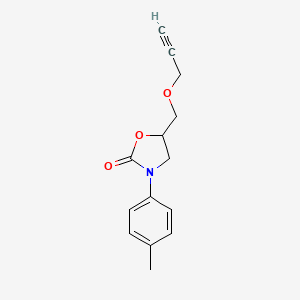
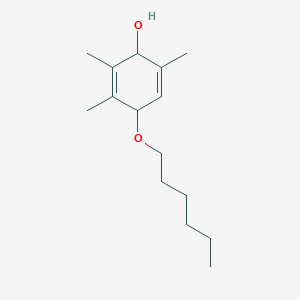
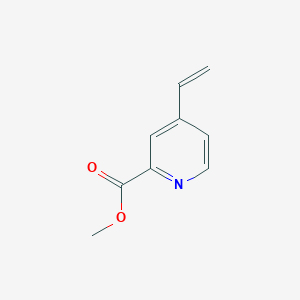
![6,7-dimethylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B13825655.png)
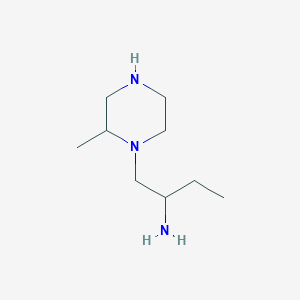
![7-bromo-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13825687.png)
![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
